molecular formula C10H8N2O2 B8491162 3-nitro-1-phenyl-1H-pyrrole

3-nitro-1-phenyl-1H-pyrrole

Cat. No.: B8491162
M. Wt: 188.18 g/mol
InChI Key: JDLKXQNNROBMKP-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Substituted Pyrroles in Contemporary Organic and Materials Chemistry

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₅N, is a cornerstone of organic chemistry. numberanalytics.combiosynce.com Its aromatic character, derived from the delocalization of six π-electrons over the ring, imparts stability while also allowing for a rich and diverse reactivity, particularly towards electrophilic substitution. biosynce.com This unique combination of properties makes the pyrrole scaffold a "privileged structure" in chemistry. rsc.org

The significance of pyrroles is profoundly evident in nature. The pyrrole ring is the fundamental building block of complex macrocycles essential for life, such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. biosynce.comvedantu.comwikipedia.org In the pharmaceutical industry, the pyrrole moiety is incorporated into the structure of numerous drugs, including the cholesterol-lowering medication atorvastatin (B1662188) and the anti-inflammatory agent ketorolac. numberanalytics.comnumberanalytics.com

In materials science, substituted pyrroles are pivotal in the development of functional organic materials. numberanalytics.comrsc.org Polypyrrole, a conducting polymer, is a prime example, with applications in sensors, supercapacitors, and flexible electronic devices. numberanalytics.comfrontiersin.org The ability to modify the pyrrole ring with various substituents allows for the fine-tuning of the resulting materials' electronic, optical, and physical properties. reading.ac.uk This has led to their use in organic light-emitting diodes (OLEDs), organic photovoltaics, and field-effect transistors. numberanalytics.comrsc.org The ongoing development of synthetic methodologies, including photochemical and electrochemical approaches, continues to expand the library of substituted pyrroles available for creating novel materials. rsc.orgrsc.org

Table 1: Applications of Pyrrole Derivatives in Various Fields

Field Examples of Pyrrole-Containing Molecules/Materials Specific Applications
Biology/Medicine Heme, Chlorophyll, Vitamin B12 Oxygen transport, photosynthesis, enzymatic reactions
Atorvastatin, Ketorolac, Sunitinib Cholesterol reduction, anti-inflammatory drugs, anticancer agents numberanalytics.comwikipedia.org
Materials Science Polypyrrole (PPy) Conducting polymers, sensors, energy storage devices numberanalytics.comfrontiersin.org
Porphyrins, BODIPY dyes Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), bioimaging numberanalytics.comnih.gov

| Agrochemicals | Fenpiclonil, Chlorpyrifos | Fungicides, insecticides numberanalytics.com |

Contextualization of Nitropyrroles within the Realm of Heterocyclic Chemistry

Within the vast family of pyrrole derivatives, nitropyrroles represent a particularly important subclass of heterocyclic compounds. The introduction of a nitro (-NO2) group, a strong electron-withdrawing group, significantly alters the electronic landscape of the pyrrole ring. This modification deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, thereby providing a complementary reactivity profile to the parent pyrrole. wikipedia.orgontosight.ai

Nitropyrroles serve as versatile synthetic intermediates in organic chemistry. rsc.orgresearchgate.net The nitro group can be readily reduced to an amino group, providing access to aminopyrroles, which are themselves valuable precursors for more complex molecules and pharmacologically active compounds. evitachem.com Furthermore, the nitro group can act as a dienophile or heterodienophile in cycloaddition reactions, enabling the construction of fused ring systems. researchgate.net The synthesis of nitropyrroles is typically achieved through the direct nitration of pyrrole or its derivatives, a reaction that requires careful control of conditions to manage regioselectivity and prevent over-nitration. ontosight.aimdpi.com For instance, the nitration of 1-(triisopropylsilyl)-1H-pyrrole can yield a mixture of products, including the 3-nitro derivative and 2,4-dinitropyrrole, demonstrating the challenges in achieving selective synthesis. researchgate.net

The strategic placement of the nitro group is crucial. 2-Nitropyrrole and 3-nitropyrrole (B1211435) are common isomers, each with distinct reactivity and applications. ontosight.aisriramchem.com Research has demonstrated the utility of 2-nitropyrrole derivatives as precursors for compounds with potential anti-trypanosomal activity, highlighting the role of the nitro group in mediating biological effects through bioreduction. mdpi.com Similarly, 1,2-dialkyl-3-nitropyrroles are described as versatile tools for synthesizing fused heterocycles like pyrrolopyridines and pyrrolopyrimidines. rsc.org

Table 2: Selected Nitropyrrole Derivatives and Their Synthetic Utility

Compound Synthetic Application Reference
2-Nitropyrrole Precursor for N1-functionalized derivatives with potential biological activity. mdpi.com
3-Nitropyrrole Intermediate for complex natural product synthesis and peptide-nucleic acids. researchgate.net
1,2-Dialkyl-3-nitropyrroles Building blocks for fused ring heterocycles (e.g., pyrrolopyridines). rsc.org
2,4-Dinitropyrrole A product from the nitration of protected pyrroles. researchgate.net

Current Research Trajectories and Prospective Outlook for 3-Nitro-1-phenyl-1H-pyrrole

The compound this compound is a specific molecule at the intersection of the aforementioned fields of study. Its synthesis is typically achieved via the nitration of 1-phenylpyrrole, a reaction where controlling the conditions is key to selectively obtaining the 3-nitro isomer. evitachem.com

Current research interest in this compound and its close analogs focuses on several key areas:

Synthetic Intermediate: It serves as a valuable building block for creating more elaborate heterocyclic structures. The nitro group can be chemically transformed, for instance, by reduction to an amino group, which can then be further functionalized. This opens pathways to novel, polysubstituted pyrrole derivatives that are otherwise difficult to access. evitachem.com

Medicinal Chemistry: Derivatives of this compound are being investigated for potential biological activities. The nitroaromatic scaffold is a known pharmacophore in certain classes of antimicrobial and anticancer agents, where the mechanism often involves the in-situ reduction of the nitro group to generate reactive, cytotoxic species. evitachem.comontosight.ai

Materials Science: The electronic properties of this compound, characterized by the electron-donating pyrrole ring and the electron-withdrawing nitro group, make it and its derivatives candidates for the development of new electronic materials. These "push-pull" systems are often associated with interesting optical and nonlinear optical properties. evitachem.com

The prospective outlook for this compound is tied to the broader advancement in the synthesis and application of functionalized heterocycles. Future research is likely to focus on developing more efficient and regioselective synthetic routes to this compound and its derivatives. Furthermore, as our understanding of structure-activity relationships deepens, there will be increased efforts to design and synthesize novel compounds based on the this compound scaffold for targeted applications in drug discovery and the creation of advanced functional materials. evitachem.comnumberanalytics.com The exploration of its reactivity, particularly in cycloaddition and substitution reactions, will continue to unlock its potential as a versatile building block in organic synthesis. evitachem.comrsc.org

Table 3: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₈N₂O₂
Alternate Name 1-phenyl-3-nitropyrrole
Key Structural Features Pyrrole ring, Phenyl group at N1, Nitro group at C3
Primary Research Areas Synthetic intermediate, Medicinal chemistry, Materials science evitachem.com

| Key Reactions | Reduction of the nitro group to an amino group, Nucleophilic aromatic substitution evitachem.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-nitro-1-phenylpyrrole

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-6-7-11(8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

JDLKXQNNROBMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Nitro 1 Phenyl 1h Pyrrole and Its Derivatives

Regioselective Nitration Approaches to 3-Nitro-1-phenyl-1H-pyrrole

The introduction of a nitro group at the C3 position of the 1-phenyl-1H-pyrrole scaffold is a challenging task due to the intrinsic reactivity of the pyrrole (B145914) ring. The electron-rich nature of pyrrole makes it highly susceptible to electrophilic substitution, which typically occurs at the C2 (alpha) position. study.comquimicaorganica.orgwikipedia.org Consequently, achieving C3 regioselectivity requires carefully designed strategies that can override this natural preference.

Mechanistic Studies of Electrophilic Nitration in Pyrrole Systems

The electrophilic nitration of pyrrole is a well-studied reaction that underscores the heterocycle's high reactivity. Direct nitration with harsh reagents like a mixture of nitric and sulfuric acids often leads to polymerization and degradation of the pyrrole ring. quimicaorganica.org Milder conditions, such as using nitric acid in acetic anhydride, are therefore preferred. study.comquimicaorganica.org

The mechanism proceeds through a two-step sequence:

Electrophilic Attack: The π-electron system of the pyrrole ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺) or its precursor, acetyl nitrate (B79036), which is formed from nitric acid and acetic anhydride. quimicaorganica.orgchegg.com This attack preferentially occurs at the C2 position because the resulting carbocation intermediate, often called a sigma complex or arenium ion, is more stable. The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the nitrogen atom, whereas the intermediate from C3 attack is less stable. study.com

Rearomatization: A base, such as the acetate (B1210297) ion, abstracts a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring and yielding the nitropyrrole product. study.comquimicaorganica.org

Due to this inherent electronic preference, the synthesis of 3-nitropyrrole (B1211435) derivatives necessitates strategies that can circumvent the formation of the more stable C2-substituted intermediate.

Impact of Protecting Groups on Nitration Regioselectivity

Sulfonyl groups (e.g., tosyl or benzenesulfonyl) and alkoxycarbonyl groups (e.g., Boc or Cbz) are commonly employed for this purpose. researchgate.netnih.gov These groups significantly decrease the electron density of the ring, making it more stable and less prone to polymerization under nitrating conditions. nih.gov More importantly, they deactivate the C2 and C5 positions to a greater extent than the C3 and C4 positions, thereby directing the incoming electrophile to the beta-position.

Studies on N-benzyl pyrrole have also shown a directing effect towards the C3 position for nitration, yielding 3-substituted products as the major isomers. sci-hub.se The choice of protecting group is therefore critical in designing a synthetic route to Cthis compound, as it modulates both the stability of the ring and the outcome of the regiochemistry.

Table 1: Effect of N-Protecting Groups on Regioselectivity of Pyrrole Nitration
Protecting GroupElectronic EffectObserved Major IsomerRationale
None (N-H)Strongly Activating2-NitroHighest stability of the carbocation intermediate. study.com
Sulfonyl (e.g., -SO₂R)Strongly Deactivating/Electron-Withdrawing3-NitroReduces ring reactivity and deactivates C2/C5 positions more significantly than C3/C4. researchgate.net
Alkoxycarbonyl (e.g., -Boc)Deactivating/Electron-Withdrawing3-NitroExerts an electron-withdrawing effect, enhancing stability and directing to C3. nih.gov
Benzyl (-CH₂Ph)Weakly Activating3-NitroSteric and electronic effects favor C3 substitution. sci-hub.se

Strategies for Controlling Mono- and Preventing Poly-nitration

The high nucleophilicity of the pyrrole ring not only makes it reactive but also prone to multiple nitration events, leading to di- and tri-nitrated products. Controlling the reaction to achieve selective mono-nitration is a significant synthetic challenge.

Several strategies have been developed to mitigate this issue:

Mild Nitrating Agents: The use of less reactive nitrating agents is crucial. Acetyl nitrate is a classic choice, but other reagents have been developed for more controlled nitration. echemi.com

Stoichiometric Control: Carefully controlling the molar ratio of the nitrating agent to the pyrrole substrate is essential to disfavor multiple additions. frontiersin.org

Reaction Conditions: Performing the reaction at low temperatures can help to control the reactivity and improve selectivity for the mono-nitrated product.

Advanced Nitrating Reagents: Modern research has led to the development of novel nitrating reagents that offer greater control. For instance, N-nitropyrazole-based reagents can act as a controllable source of the nitronium ion, allowing for selective mono- or di-nitration by simply manipulating the reaction conditions. nih.gov This approach provides a mild and scalable method with good functional group tolerance. nih.gov

Protecting Groups: As discussed previously, electron-withdrawing protecting groups deactivate the pyrrole ring, making it less susceptible to a second nitration event, thereby aiding in the selective formation of mono-nitrated products. researchgate.netnih.gov

Multicomponent Reaction (MCR) Strategies for this compound Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as powerful tools in organic synthesis. bohrium.comorientjchem.orgmdpi.com They offer high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. bohrium.commdpi.com For the synthesis of this compound analogs, MCRs provide an efficient alternative to traditional multi-step sequences by constructing the substituted pyrrole core in one pot. bohrium.comorientjchem.org These strategies often involve starting materials that already contain the nitro group, such as nitroalkanes or β-nitrostyrenes. bohrium.comresearchgate.net

Catalytic Systems and Their Efficacy in Multicomponent Pyrrole Synthesis

Catalysis plays a pivotal role in many MCRs for pyrrole synthesis, enabling transformations that would otherwise be inefficient or unselective. A variety of catalytic systems have been shown to be effective.

Ruthenium Catalysis: Commercially available ruthenium catalysts have been used for the regioselective synthesis of pyrroles from ketones, amines, and vicinal diols. This method is noted for its high atom-efficiency and broad substrate scope. acs.org

Thiazolium Salts: These organocatalysts have been employed in a one-pot, multicomponent assembly of highly substituted pyrroles. The reaction proceeds through a sila-Stetter/Paal-Knorr sequence involving acylsilanes, unsaturated carbonyl compounds, and amines. datapdf.com

Samarium Catalysis: Samarium trichloride (B1173362) has been used to catalyze a four-component coupling of aldehydes, amines, and nitroalkanes to afford tetrasubstituted pyrroles. researchgate.net

Metal-Free Catalysis: Some MCRs can be promoted by non-metallic catalysts. For example, a four-component strategy using lactic acid as a green and recyclable catalyst has been reported for the synthesis of poly-substituted pyrrole derivatives. orientjchem.org

Table 2: Overview of Catalytic Systems in Multicomponent Pyrrole Synthesis
Catalyst SystemType of MCRReactantsKey FeaturesReference
Ruthenium ComplexesThree-componentKetones, Amines, Vicinal DiolsHigh atom-efficiency, broad scope. acs.org
Thiazolium SaltsThree-componentAcylsilanes, Unsaturated Carbonyls, AminesOrganocatalytic, sila-Stetter/Paal-Knorr sequence. datapdf.com
Samarium TrichlorideFour-componentAldehydes, Amines, NitroalkanesForms tetrasubstituted pyrroles. researchgate.net
Lactic AcidFour-componentAcetylenedicarboxylates, Anilines, FormaldehydeGreen, recyclable catalyst. orientjchem.org

Development of Environmentally Benign and Catalyst-Free Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing MCRs for pyrrole synthesis that minimize or eliminate the need for catalysts and hazardous solvents. orientjchem.orgbohrium.com These methods often offer high atom economy and reduce waste generation. bohrium.com

A notable example is the catalyst- and solvent-free, three-component reaction for synthesizing tetrasubstituted pyrroles from aromatic amines, 1,3-dicarbonyl compounds, and β-nitrostyrenes. bohrium.com This reaction can proceed at room temperature or be promoted by white light, yielding pyrroles in good to excellent yields. The proposed mechanism involves the formation of an enamine, followed by a Michael addition with the β-nitrostyrene, and subsequent intramolecular cyclization and aromatization. bohrium.com

Another approach is a metal-free and stereoselective four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes to produce highly functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org Such catalyst-free protocols are operationally simple and represent a direct, "just-mix" approach to complex pyrrole structures. rsc.orgresearchgate.net These developments are crucial for creating more sustainable and efficient synthetic routes to valuable heterocyclic compounds.

Transition Metal-Catalyzed Syntheses of Pyrrole Precursors to this compound

Transition metal catalysis offers powerful tools for the formation of C-N and C-C bonds, which are essential for constructing the pyrrole ring. Various metals have been shown to effectively catalyze the synthesis of N-aryl pyrroles, which are the direct precursors to this compound.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems. For the synthesis of N-phenylpyrrole precursors, palladium-catalyzed reactions often involve intramolecular cyclization or cross-coupling strategies.

One notable approach is the intramolecular reductive cyclization of nitroalkenes. Palladium complexes, particularly with phenanthroline-type ligands, can catalyze the C-H amination of aromatic rings through the reduction of a tethered nitroalkene moiety. While often applied to the synthesis of fused systems like thienopyrroles, this principle can be adapted for the formation of N-aryl pyrroles. unimi.itresearchgate.netresearchgate.net The reaction typically proceeds in the presence of a reducing agent, such as carbon monoxide, which facilitates the deoxygenation of the nitro group to form a reactive intermediate that cyclizes onto an adjacent C-H bond.

Another powerful palladium-catalyzed method is the aza-Wacker-type cyclization. nih.gov This intramolecular oxidative amination of alkenes allows for the formation of a C-N bond to construct the pyrrolidine (B122466) ring, which can be subsequently aromatized. For instance, vinyl cyclopropanecarboxamides can undergo palladium(II)-catalyzed intramolecular oxidative amidation to yield aza[3.1.0]bicycles, demonstrating a pathway for C-N bond formation that could be adapted for pyrrole synthesis. nih.gov

Key features of these palladium-catalyzed reactions include their tolerance for various functional groups and the ability to construct the heterocyclic core under relatively mild conditions.

Catalyst SystemReaction TypeKey FeaturesPotential Application for Precursor Synthesis
Pd/Phenanthroline complexIntramolecular reductive cyclization of nitroalkenesUtilizes CO as a reductant; good yields for fused systems. unimi.itresearchgate.netSynthesis of N-phenylpyrroles from appropriately substituted nitroalkene precursors.
Pd(II) saltsIntramolecular aza-Wacker-type cyclizationOxidative amination of alkenes; forms C-N bonds efficiently. nih.govFormation of a substituted pyrrolidine ring from an N-phenyl amine precursor, followed by aromatization.

Copper and silver catalysts, being more abundant and less expensive than palladium, offer attractive alternatives for pyrrole synthesis.

Copper-catalyzed multicomponent reactions are particularly efficient for creating polysubstituted pyrroles. A facile synthesis involves the reaction of aldehydes, amines (such as aniline), and β-nitroalkenes. nih.gov This approach allows for the direct incorporation of the N-phenyl group and can lead to tetra- and pentasubstituted pyrroles, sometimes involving a 1,2-phenyl/alkyl migration. nih.gov The reactions proceed under mild conditions with low catalyst loading. Additionally, copper catalysis can be employed in the chemoselective reduction of nitro compounds, which is a key step in many pyrrole synthesis cascades. researcher.liferesearchgate.net

Silver-catalyzed reactions have also emerged as a powerful tool for constructing the pyrrole nucleus. One such method is the cycloaddition of vinylogous diazoesters and nitriles, catalyzed by silver(I) salts like silver(I) antimony hexafluoride. nih.govsemanticscholar.org Another approach involves the silver-catalyzed cyclization of alkynes with isonitriles. Silver tetrafluoroborate (B81430) has been shown to catalyze the synthesis of polysubstituted pyrroles from activated alkynes and primary amines. researchgate.net These methods provide access to highly functionalized pyrroles that can serve as precursors to the target molecule.

CatalystStarting MaterialsReaction TypeRelevance to 1-Phenylpyrrole Precursors
Copper saltsAldehydes, aniline, β-nitroalkenesMulticomponent reactionDirect synthesis of polysubstituted N-phenylpyrroles. nih.gov
Silver(I) saltsVinylogous diazoesters, nitrilesCycloadditionForms functionalized pyrrole rings that can be N-arylated. nih.govsemanticscholar.org
Silver tetrafluoroborateActivated alkynes, primary aminesCyclizationDirect synthesis of N-substituted pyrroles, including N-phenyl derivatives. researchgate.net

Beyond the more common metals, rhodium, iron, and zirconium have demonstrated unique catalytic activities in the synthesis of N-phenylpyrrole precursors.

Rhodium-catalyzed reactions provide efficient routes to functionalized pyrroles. For instance, a cascade Rh(III)-catalyzed C-H activation/[3+2] annulation between enaminones and vinylene carbonate allows for the synthesis of N-substituted 3-carbonylpyrroles. rsc.orgresearchgate.net The carbonyl group at the 3-position can be a useful handle for further transformations. Another rhodium-catalyzed approach is the transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which yields N-substituted 3,4-disubstituted pyrroles. nih.gov

Iron catalysis is particularly appealing due to the metal's low cost and low toxicity. An efficient and green cascade synthesis of N-aryl pyrroles from nitroarenes has been developed using a homogeneous iron catalyst. rsc.orgrsc.org This domino reaction involves an initial transfer hydrogenation of the nitroarene to an aniline, followed by an acid-catalyzed Paal-Knorr condensation with a 1,4-dicarbonyl compound. rsc.orgrsc.org This method directly yields the desired N-phenylpyrrole core from readily available starting materials.

Zirconium-based catalysts have also been employed for N-aryl pyrrole synthesis. Zirconium chloride (ZrCl₄) and zirconyl chloride (ZrOCl₂·8H₂O) are effective catalysts for the Paal-Knorr synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and amines. researchgate.netmdpi.com These reactions can often be performed under mild, and sometimes solvent-free, conditions. Furthermore, Zr-KIT-6 has been reported as an efficient heterogeneous catalyst for synthesizing N-aryl pyrroles. nih.gov

Emerging and Novel Synthetic Pathways for Pyrrole Derivatives

In addition to traditional metal-catalyzed cross-coupling and condensation reactions, novel strategies involving reductive cyclizations and cycloadditions are expanding the toolkit for synthesizing complex pyrrole derivatives.

Reductive cyclization offers a direct route to the pyrrole ring by forming C-N bonds through the reduction of a nitro group. Palladium-catalyzed reductive cyclization of nitrodienes is a notable example. unimi.it In this process, a palladium complex with a phenanthroline ligand catalyzes the cyclization using carbon monoxide as the reductant, with carbon dioxide as the only stoichiometric byproduct. This method is versatile and tolerates a range of electron-donating and electron-withdrawing substituents.

A related strategy involves the intramolecular nitroso ene reaction of nitroarenes, which can be catalyzed by iron. nih.gov This reaction uses phenylsilane (B129415) as a terminal reductant and proceeds through a nitroso intermediate which then undergoes an ene reaction to form a new C-N bond and construct a heterocyclic ring. While demonstrated for six- and seven-membered rings, the underlying principle of reductive C-N bond formation is applicable to pyrrole synthesis.

Cycloaddition reactions are powerful for rapidly building molecular complexity and constructing heterocyclic rings with high stereocontrol.

Intramolecular cycloadditions provide a route to bicyclic and polycyclic systems. For example, the intramolecular Diels-Alder [4+2] cycloaddition is a well-established method. nih.gov More recently, other cycloaddition strategies like the [1+4+1] cycloaddition have been developed for constructing bicyclic systems from ω-dienyl ketones. nih.gov

Intermolecular [3+2] cycloadditions are particularly common for pyrrole synthesis. A visible-light-induced, metal-free formal [3+2] cycloaddition of 2H-azirines with alkynes provides access to highly functionalized pyrroles. nih.gov Another innovative approach is a photocatalytic [3+2] annulation strategy that employs N-aryl glycinates and 2-benzylidenemalononitrile partners to construct polysubstituted N-aryl pyrroles under mild, redox-neutral conditions. rsc.org The reaction of enantiopure 3,4-dialkoxy-pyrroline N-oxides with benzyne (B1209423) can also lead to N-phenylpyrrole derivatives through an unexpected rearrangement following an initial cycloaddition. researchgate.net These methods are valuable as they can directly install the N-phenyl substituent during the ring-forming step.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
Reductive CyclizationNitrodienesPalladium/Phenanthroline, COSubstituted pyrroles
Intermolecular [3+2] CycloadditionN-aryl glycinates, 2-benzylidenemalononitrilesVisible light, photocatalystPolysubstituted N-aryl pyrroles rsc.org
Intermolecular [3+2] Cycloaddition2H-Azirines, alkynesVisible light, organic dyeHighly functionalized pyrroles nih.gov

Once the 1-phenyl-1H-pyrrole precursor is synthesized via one of these advanced methodologies, the final step is the regioselective introduction of the nitro group at the C-3 position. The nitration of 1-substituted pyrroles is known to be influenced by the nature of the N-substituent and the reaction conditions, with studies indicating that formation of the 3-nitro isomer is feasible. acs.org

Enhancements via Microwave-Assisted and Flow Chemistry Techniques

The synthesis of this compound and its derivatives has been significantly advanced by the adoption of modern techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry. These methodologies offer substantial improvements over classical batch processing, primarily by providing superior control over reaction parameters, leading to enhanced yields, reduced reaction times, and improved safety profiles, particularly for energetic materials like nitro compounds. europa.eursc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to conventional heating. nih.gov The primary advantage of MAOS lies in its unique heating mechanism, known as dielectric heating, which involves the direct interaction of microwave energy with polar molecules in the reaction mixture. rsc.org This leads to rapid and uniform heating throughout the reaction vessel, minimizing thermal gradients and often resulting in dramatically accelerated reaction rates and higher product purity. bohrium.comxtalks.com

In the context of synthesizing pyrrole derivatives, MAOS has been successfully applied to classical methods like the Paal-Knorr and Hantzsch syntheses. rsc.orgpensoft.net For instance, reactions that would typically require several hours of reflux under conventional conditions can often be completed in a matter of minutes using a dedicated microwave reactor. ijpsjournal.comnih.gov This rapid optimization capability allows chemists to quickly screen various catalysts, solvents, and reaction conditions. xtalks.com The application of microwave energy can lead to higher yields and cleaner reaction profiles by reducing the formation of by-products that may occur during prolonged heating. nih.gov

Research findings have consistently demonstrated the superiority of microwave-assisted methods for the synthesis of various heterocyclic scaffolds. For the synthesis of functionalized pyrroles, the use of microwave irradiation has been shown to reduce reaction times from hours to minutes while simultaneously increasing yields.

Reaction TypeMethodReaction TimeYield (%)Reference
Paal-Knorr Pyrrole SynthesisConventional Heating6-12 hours65-75 pensoft.net
Paal-Knorr Pyrrole SynthesisMicrowave-Assisted (MAOS)10-20 minutes85-95 pensoft.net
Hantzsch-type Pyrrole SynthesisConventional Heating4-6 hours~40-90 ijpsjournal.com
Hantzsch-type Pyrrole SynthesisMicrowave-Assisted (MAOS)5 minutes80-90 ijpsjournal.com
Multicomponent Pyrrole SynthesisConventional Heating24 hours45 rsc.org
Multicomponent Pyrrole SynthesisMicrowave-Assisted (MAOS)< 1 hour75 rsc.org

Flow Chemistry Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors where they mix and react. ewadirect.comnih.gov This approach offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. certh.gr One of the most significant advantages of flow chemistry is the superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors. europa.eu

This enhanced control is particularly crucial for potentially hazardous reactions, such as nitration, which are often highly exothermic. europa.euewadirect.com In a flow reactor, the heat generated can be dissipated almost instantaneously, preventing the formation of hot spots and mitigating the risk of thermal runaways. europa.eu This allows for the use of more aggressive or reactive nitrating agents and harsher reaction conditions that would be unsafe in a large-scale batch reactor, often leading to higher conversion rates and selectivity. ewadirect.com

The synthesis of pyrrole derivatives has also benefited from flow chemistry. For example, the Hantzsch pyrrole synthesis has been successfully adapted to a continuous flow process, allowing for the production of pyrrole-3-carboxylic acids in a single, uninterrupted microreactor sequence. syrris.comuc.pt This methodology not only accelerates the synthesis but also facilitates scale-up by simply extending the operation time or by "numbering-up" (running multiple reactors in parallel). ewadirect.com The integration of in-line purification and analysis tools can lead to fully automated processes for the production of target molecules. nih.gov

The convergence of microwave heating and flow chemistry offers further synergistic benefits. researchgate.net Microwave-assisted flow synthesis combines the rapid heating of MAOS with the precise control and safety of continuous flow systems, enabling extremely fast and efficient chemical transformations. benthamscience.com

ProcessMethodKey AdvantagesTypical ProductivityReference
Aromatic NitrationBatch ProcessingWell-established proceduresScale-dependent, slow addition required europa.euewadirect.com
Aromatic NitrationFlow ChemistryEnhanced safety, superior heat control, rapid optimization, easy scale-upHigh throughput (g/hour) europa.euewadirect.com
Hantzsch Pyrrole SynthesisBatch ProcessingStandard laboratory techniqueLower yield (e.g., 40%) syrris.com
Hantzsch Pyrrole SynthesisFlow ChemistryHigher yield (e.g., 65%), rapid production, potential for automation~850 mg in 2.5 hours (lab scale) syrris.com
Reduction of NitroaromaticsBatch ProcessingVarious reagents availableVariable, catalyst separation can be difficult beilstein-journals.orgacs.org
Reduction of NitroaromaticsFlow ChemistryUse of packed-bed catalysts, high efficiency, catalyst reusable for >250 hoursNear-quantitative yield, continuous production beilstein-journals.orgacs.org

Theoretical and Computational Investigations on 3 Nitro 1 Phenyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govnih.gov It offers a balance between accuracy and computational cost, making it a suitable tool for determining the ground state properties of medium-sized organic molecules.

For the parent molecule, 1-phenyl-1H-pyrrole, DFT calculations are used to optimize the molecular geometry, predicting key bond lengths and angles. The introduction of a nitro (NO₂) group at the C3 position of the pyrrole (B145914) ring is expected to induce significant, predictable changes to this geometry. The strong electron-withdrawing nature of the nitro group causes a redistribution of electron density within the pyrrole ring.

This would likely lead to a shortening of the adjacent C-C and C-N bonds within the pyrrole ring as electron density is pulled towards the nitro group, increasing the double-bond character of these bonds. Conversely, the C-N bond connecting the pyrrole to the nitro group itself is also expected to be relatively short. The geometry of the nitro group itself typically features N-O bond lengths and an O-N-O angle that are characteristic of nitro-aromatic compounds. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 3-Nitro-1-phenyl-1H-pyrrole (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond LengthC(3)-N(nitro)~1.45 Å
N(nitro)-O~1.22 Å
C(2)-C(3)~1.38 Å
C(3)-C(4)~1.40 Å
Bond AngleO-N-O~124°
C(2)-C(3)-N(nitro)~121°
C(4)-C(3)-N(nitro)~119°

Note: These values are illustrative and based on typical DFT results for related nitro-aromatic compounds. Specific values would require dedicated calculations.

The conformation of 1-phenyl-1H-pyrrole is defined by the dihedral angle (torsion angle) between the planes of the phenyl and pyrrole rings. Computational studies on the parent 1-phenyl-1H-pyrrole show that the molecule is not planar in its ground state. The energy minimum is found at a twisted conformation, resulting from a balance between two opposing factors: the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between hydrogen atoms on the two rings, which favors a twisted structure.

The torsional potential energy surface describes the energy of the molecule as a function of this dihedral angle. For 1-phenyl-1H-pyrrole, the potential energy curve shows minima at twisted angles and energy barriers at planar and perpendicular (90°) conformations. The barrier to planarity is due to steric hindrance, while the barrier at the perpendicular conformation is due to the complete loss of π-conjugation between the rings.

The introduction of the nitro group at the 3-position is not expected to dramatically alter the fundamental shape of this torsional potential. However, it could slightly modify the equilibrium dihedral angle and the rotational energy barriers due to its electronic influence and minor steric effects. The primary determinant of the torsional angle remains the steric clash between the ortho-hydrogens of the phenyl ring and the hydrogens at the 2- and 5-positions of the pyrrole ring.

Analysis of Electronic Properties

The arrangement of electrons in a molecule dictates its chemical behavior, including its reactivity and optical properties. Computational methods provide key metrics to quantify these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comwuxibiology.com A smaller gap generally implies higher reactivity.

In 1-phenyl-1H-pyrrole, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is distributed over the phenyl ring. The introduction of a powerful electron-withdrawing nitro group at the 3-position of the pyrrole ring would be expected to significantly lower the energies of both the HOMO and the LUMO. However, the LUMO energy is generally lowered more substantially than the HOMO energy because the nitro group adds a low-lying empty π* orbital. This leads to a significant reduction in the HOMO-LUMO gap, suggesting that this compound is more reactive and more easily excited than its parent compound. semanticscholar.org

Table 2: Estimated Frontier Orbital Energies and HOMO-LUMO Gap (Illustrative Data)

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
1-phenyl-1H-pyrrole~ -5.8~ -0.5~ 5.3
This compound~ -6.5~ -2.5~ 4.0

Note: Values are illustrative estimates based on the known effects of nitro substitution.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. rsc.org The 1-phenyl-1H-pyrrole system itself can be considered a rudimentary donor-acceptor molecule, where the pyrrole ring acts as the donor and the phenyl ring as the acceptor. This leads to ICT characteristics, which are highly dependent on solvent polarity. acs.orgnih.gov

The addition of a nitro group at the 3-position fundamentally enhances this donor-acceptor character. The pyrrole ring remains the electron donor, while the nitro group acts as a potent electron acceptor. This "push-pull" architecture is known to facilitate ICT. rsc.org Upon excitation with light, it is highly probable that an electron would be promoted from an orbital centered on the phenyl-pyrrole moiety (donor) to an orbital localized on the nitro group (acceptor). This ICT state would be highly polar and strongly stabilized by polar solvents, a phenomenon that could be observed through solvatochromic shifts in its fluorescence spectra. nih.gov The presence of the nitro group makes this compound a much stronger candidate for exhibiting pronounced ICT phenomena compared to the unsubstituted 1-phenyl-1H-pyrrole. rsc.org

Theoretical Predictions of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications and optical computing. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. Molecules with significant intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups often exhibit large NLO responses. The title compound, this compound, is a classic example of a Donor-π-Acceptor (D-π-A) system, where the phenylpyrrole moiety acts as the electron donor and the nitro group serves as the acceptor, connected by the π-system of the pyrrole ring.

The NLO properties of a molecule are quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The linear polarizability (α) describes the linear response of the molecular dipole moment to an applied electric field, while the first hyperpolarizability (β) characterizes the second-order, nonlinear response, which is responsible for phenomena like second-harmonic generation (SHG). mdpi.com

The introduction of a strong electron-withdrawing nitro (-NO₂) group at the 3-position of the 1-phenyl-1H-pyrrole core is expected to dramatically increase both the ground-state dipole moment and the first hyperpolarizability. This is because the -NO₂ group creates a strong electronic asymmetry, facilitating charge transfer from the phenylpyrrole system to the nitro group. This ICT is a key factor for a large β value. The calculated values for the parent compounds suggest a baseline from which the nitro-substituted derivative would show significant enhancement.

Table 1: Calculated Electronic and NLO Properties of Phenylpyrrole Isomers Data sourced from a computational study at the B3LYP/6-31++G(d,p) level. dergipark.org.tr

CompoundDipole Moment (μ) [Debye]Average Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
1-Phenyl-1H-pyrrole1.631.69 x 10⁻²³1.13 x 10⁻³⁰
3-Phenyl-1H-pyrrole1.511.68 x 10⁻²³0.61 x 10⁻³⁰
This compoundPredicted HighPredicted Moderate IncreasePredicted Significant Increase

The relationship between molecular structure and NLO properties is a cornerstone of materials design. For D-π-A compounds, the magnitude of the first hyperpolarizability (β) is strongly influenced by:

Strength of Donor and Acceptor Groups: The phenyl group on the pyrrole nitrogen is a moderate donor. The nitro group is a very strong acceptor. This strong D-A pairing is conducive to a high NLO response. researchgate.net

π-Conjugated Bridge: The pyrrole ring acts as the π-bridge. Its ability to efficiently mediate charge transfer between the donor and acceptor is critical.

Molecular Geometry: The planarity of the molecule affects the degree of π-orbital overlap and, consequently, the efficiency of ICT. Computational studies on phenylpyrroles show that the phenyl and pyrrole rings are twisted with respect to each other. dergipark.org.tr In this compound, this twist angle, along with the planarity of the nitro group relative to the pyrrole ring, will dictate the extent of electronic communication and thus the NLO response.

By modifying the donor, acceptor, or the π-bridge, the NLO properties can be fine-tuned. The structure of this compound, with its strong acceptor directly conjugated to the π-system, represents a deliberate design to enhance the second-order NLO response compared to its unsubstituted precursor, 1-phenyl-1H-pyrrole.

Mechanistic and Reactivity Studies via Computational Methods

Computational methods are indispensable for exploring chemical reactivity and reaction mechanisms, providing insights into transition states and electronic interactions that are often difficult to probe experimentally.

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, significantly more so than benzene. pearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its nucleophilicity. pearson.com Substitution typically occurs at the C2 (α) position because the carbocation intermediate (σ-complex) formed upon electrophilic attack is better stabilized by resonance, involving the nitrogen atom, compared to attack at the C3 (β) position. pearson.com

For 1-phenyl-1H-pyrrole, the C2 and C5 positions are the most activated sites for electrophilic attack. However, in this compound, the situation is more complex. The existing substituents will direct any subsequent electrophilic attack:

1-Phenyl Group: This group is weakly activating but its steric bulk might influence the site of attack.

3-Nitro Group: This is a powerful deactivating, meta-directing group. It withdraws electron density from the pyrrole ring, making further electrophilic substitution more difficult. It will most strongly deactivate the adjacent C2 and C4 positions.

A transition state analysis for a new electrophilic substitution reaction on this substrate would involve calculating the energies of the possible intermediate σ-complexes. The reaction pathway with the lowest activation energy, corresponding to the most stable transition state and intermediate, will be the favored one. It is likely that an incoming electrophile would be directed to the C5 position, which is furthest from the deactivating nitro group.

The concept of donor-acceptor interactions is central to understanding the structure and reactivity of this compound. nih.govnih.gov The molecule itself is a manifestation of intramolecular donor-acceptor interaction, with the phenylpyrrole unit donating electron density to the nitro group. This inherent electronic polarization influences how the molecule interacts with other reagents.

In chemical reactions, this D-A character governs its behavior:

As a Nucleophile: The electron-rich portions of the phenylpyrrole ring system can act as a donor (nucleophile) towards strong electrophiles, as discussed in the context of aromatic substitution.

As an Electrophile: The electron-deficient nitro group and the adjacent carbon atoms could be susceptible to attack by strong nucleophiles.

Computational methods like Charge Decomposition Analysis (CDA) can be used to quantify the charge donation and back-donation between molecular fragments, providing a detailed picture of the electronic interactions during a reaction. njtech.edu.cn

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. nih.gov This method is exceptionally useful for analyzing electronic delocalization and hyperconjugative interactions quantitatively.

For this compound, an NBO analysis would reveal:

Intramolecular Charge Transfer: It would quantify the transfer of electron density from the phenylpyrrole donor fragment to the nitro acceptor group.

Hyperconjugative Interactions: The analysis identifies stabilizing interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. Key interactions would include the delocalization of π-electrons from the pyrrole ring into the antibonding π* orbitals of the N=O bonds in the nitro group (π → π* interactions). Similarly, delocalization from the nitrogen lone pair into the ring's π* orbitals (n → π*) would be quantified. These interactions are fundamental to the molecule's stability and its NLO properties. nih.gov

This detailed electronic picture helps to rationalize the molecule's structure, stability, reactivity, and its potential as an NLO material.

Theoretical Insights into Aromaticity and Electronic Stability of Pyrrole Systems

The introduction of substituents to the pyrrole ring significantly influences its electronic structure and, consequently, its aromaticity and stability. Computational chemistry provides powerful tools to quantify these changes through various theoretical descriptors. This section delves into the theoretical assessment of aromaticity and electronic stability of pyrrole systems, with a specific focus on how these properties are modulated in this compound.

The aromaticity of a cyclic system is a complex and multifaceted concept, often described as the increased stability of a molecule due to a cyclic array of delocalized π-electrons. Several computational methods have been developed to quantify the degree of aromaticity. Among the most widely used are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the aromaticity of a given molecule based on the deviation of its bond lengths from an optimal value assumed for a fully aromatic system. The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for an aromatic bond, and R_i are the individual bond lengths in the molecule. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative suggest a non-aromatic or anti-aromatic character, respectively.

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (a point in space with no electrons or nucleus) at the center of the ring and computing the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromatic systems. Values close to zero are indicative of non-aromatic compounds. mdpi.com NICS calculations are often performed at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with the latter being considered a better measure as it minimizes the effects of local σ-bond contributions. mdpi.com

The electronic stability of a molecule can be assessed by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of molecular reactivity and stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In the case of this compound, the pyrrole ring is substituted with a phenyl group at the N1 position and a nitro group at the C3 position. The phenyl group is generally considered to be an electron-withdrawing group by induction but can act as an electron-donating group by resonance. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. These substitutions are expected to have a profound impact on the aromaticity and electronic stability of the pyrrole ring.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-Phenylpyrrole-5.99-0.825.17
2-Phenylpyrrole-5.54-0.884.66
3-Phenylpyrrole-5.67-0.545.13

The introduction of a strong electron-withdrawing nitro group at the C3 position of the 1-phenylpyrrole scaffold is anticipated to significantly lower the energies of both the HOMO and LUMO. This effect is due to the stabilization of the molecular orbitals by the electronegative nitro group. Consequently, the HOMO-LUMO gap of this compound is expected to be smaller compared to 1-phenylpyrrole, indicating increased reactivity.

Regarding aromaticity, the electron-withdrawing nature of the nitro group would likely decrease the electron density within the pyrrole ring. This reduction in π-electron delocalization would lead to a decrease in the aromaticity of the pyrrole ring. Therefore, the HOMA value for the pyrrole ring in this compound is expected to be lower than that of unsubstituted pyrrole or 1-phenylpyrrole. Similarly, the NICS value is expected to become less negative, also indicating a reduction in aromatic character.

For comparative purposes, the aromaticity indices for unsubstituted pyrrole are provided in the table below, based on data from computational studies. researchgate.net

CompoundHOMANICS(0) (ppm)
Pyrrole0.913-16.1

Role of 3 Nitro 1 Phenyl 1h Pyrrole As a Strategic Building Block in Complex Organic Synthesis

Utilization as a Precursor for Diverse Functional Group Transformations

The nitro group of 3-nitro-1-phenyl-1H-pyrrole is a key functional handle that can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. One of the most common and important transformations is the reduction of the nitro group to an amino group.

Reduction of Nitro to Amino Group:

The conversion of the nitro functionality to a primary amine is a fundamental transformation in organic synthesis. This reaction opens up a plethora of possibilities for further molecular elaboration. The resulting 3-amino-1-phenyl-1H-pyrrole is a valuable intermediate for the introduction of various nitrogen-containing substituents and for the construction of more complex heterocyclic systems.

PrecursorReagents and ConditionsProductApplication of Product
This compoundSnCl₂·2H₂O, Ethanol (B145695), Reflux3-Amino-1-phenyl-1H-pyrroleIntermediate for the synthesis of biologically active compounds and functional materials.
Substituted nitroarenestin(II) chloride dihydrateamino compoundsSynthesis of diguanidino analogues. researchgate.net

This transformation is typically achieved using various reducing agents, with tin(II) chloride in ethanol being a common and effective method. The resulting amino group can then participate in a wide array of subsequent reactions, including acylation, alkylation, arylation, and diazotization, providing access to a diverse range of substituted pyrrole (B145914) derivatives.

Synthon for the Construction of Polysubstituted Pyrrole Derivatives and Polyheterocyclic Architectures

This compound is an excellent starting material for the synthesis of polysubstituted pyrroles. nih.govorganic-chemistry.orgresearchgate.netuctm.edu The pyrrole ring itself can undergo various substitution reactions, and the nitro group can be used to direct the regioselectivity of these reactions. Furthermore, the transformation of the nitro group, as discussed previously, provides a strategic entry point for the introduction of additional substituents.

The versatility of this building block extends to the construction of polyheterocyclic architectures. The pyrrole ring can be fused with other heterocyclic rings to create novel and complex molecular scaffolds. nih.gov These fused systems are of great interest due to their potential for unique biological activities and material properties. For instance, the amino derivative of this compound can be used as a key intermediate in cyclization reactions to form pyrrolo-fused heterocycles.

Strategic Intermediate in the Synthesis of Potential Biologically Relevant Scaffolds and Lead Compounds for Medicinal Chemistry Research

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govscitechnol.comresearchgate.netresearchgate.net this compound serves as a crucial intermediate in the synthesis of novel pyrrole-containing compounds with potential therapeutic applications.

The ability to introduce various functional groups and build complex molecular architectures from this starting material allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the pyrrole ring and the phenyl group, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and selectivity for specific biological targets. Pyrrole derivatives have shown promise in various therapeutic areas, including as antibacterial, antifungal, antiviral, and anticancer agents. nih.govnih.gov

Examples of Biologically Relevant Scaffolds Derived from Pyrrole Intermediates:

Pyrrole Derivative ClassTherapeutic Target/Application
PyrrolamidesDNA binding agents with antibacterial, antiviral, and antitumor effects. nih.gov
DiarylpyrrolesAntitubercular agents.
Phenyl-1H-pyrrole-carboxamidesHIV-1 entry inhibitors. scitechnol.com

Integration into Advanced Materials Science Research as a Substituted Pyrrole Moiety

The unique electronic and photophysical properties of the pyrrole ring make it an attractive component for the development of advanced materials. Substituted pyrroles, accessible from precursors like this compound, can be incorporated into polymers, dyes, and other functional materials.

The ability to tune the electronic properties of the pyrrole ring through substitution allows for the design of materials with specific optical and electronic characteristics. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap of the molecule, affecting its absorption and emission properties. This makes these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The versatility of this compound as a building block facilitates the synthesis of a wide range of substituted pyrroles for these cutting-edge applications.

Q & A

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, face shield, and EN 166-certified goggles ().
  • Ventilation : Use fume hoods to avoid inhalation ().
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes ().
  • Storage : Keep in airtight containers away from oxidizers ().

How do electronic effects of the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus
The nitro group is a strong electron-withdrawing meta-director. In this compound, it deactivates the pyrrole ring, favoring electrophilic attacks at the 5-position. Compare with analogs lacking nitro groups (e.g., ’s ethyl carboxylate derivative), where electron-donating substituents increase reactivity. Computational studies (e.g., DFT) can predict regioselectivity, but experimental validation via X-ray crystallography () is critical.

What strategies resolve discrepancies between computational predictions and experimental data in the structural analysis of this compound derivatives?

Q. Advanced Research Focus

  • Triangulation : Combine XRD (), NMR (), and IR to validate bond lengths/angles.
  • Error Analysis : Check for solvent effects in computational models (e.g., implicit vs. explicit solvation).
  • Reproducibility : Replicate syntheses () to confirm purity and crystallinity.

Example : A study on nitrophenyl-pyrroles () used Scherrer’s formula and Williamson-Hall plots to reconcile XRD-derived crystallite sizes with computational predictions.

How can researchers design controlled experiments to assess the impact of nitro group position on the photophysical properties of phenyl-pyrrole systems?

Q. Advanced Research Focus

  • Systematic Variation : Synthesize 2-nitro, 3-nitro, and 4-nitro isomers ().
  • Photophysical Assays : Measure UV-Vis absorption (λmax) and fluorescence quantum yield (ΦF).
  • Computational Modeling : Compare HOMO-LUMO gaps (TD-DFT) with experimental data ().

Q. Basic Research Focus

  • HPLC : Use C18 columns with acetonitrile/water mobile phase (≥98% purity threshold, ).
  • TLC : Hexane:ethyl acetate (3:1) for Rf comparison against standards.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., reports <0.5% deviation).

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